molecular formula C6H16Cl2Si2 B3194313 Disilane, 1,2-dichloro-1,1-diethyl-2,2-dimethyl- CAS No. 828282-95-7

Disilane, 1,2-dichloro-1,1-diethyl-2,2-dimethyl-

Cat. No.: B3194313
CAS No.: 828282-95-7
M. Wt: 215.26 g/mol
InChI Key: HWPZGEMGUBHIOT-UHFFFAOYSA-N
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Description

Disilane, 1,2-dichloro-1,1-diethyl-2,2-dimethyl- is an organosilicon compound with the molecular formula C6H14Cl2Si2 This compound is part of the disilane family, which consists of silicon-silicon bonded compounds It is characterized by the presence of two silicon atoms, each bonded to ethyl, methyl, and chlorine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disilane, 1,2-dichloro-1,1-diethyl-2,2-dimethyl- typically involves the reaction of dichlorosilanes with organolithium reagents. One common method is the reaction of dichlorodimethylsilane with diethylmagnesium in the presence of a catalyst. The reaction proceeds under controlled temperature and pressure conditions to yield the desired disilane compound.

Industrial Production Methods

Industrial production of disilane compounds often involves large-scale chemical reactors where the reactants are combined under specific conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Disilane, 1,2-dichloro-1,1-diethyl-2,2-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the chlorosilane groups to hydrosilanes.

    Substitution: Chlorine atoms can be substituted with other functional groups such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Grignard reagents or organolithium compounds are typically employed for substitution reactions.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Hydrosilanes.

    Substitution: Various organosilicon compounds depending on the substituent introduced.

Scientific Research Applications

Disilane, 1,2-dichloro-1,1-diethyl-2,2-dimethyl- has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organosilicon compounds.

    Biology: Investigated for its potential use in biocompatible materials and drug delivery systems.

    Medicine: Explored for its role in developing new pharmaceuticals and medical devices.

    Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of disilane, 1,2-dichloro-1,1-diethyl-2,2-dimethyl- involves its interaction with various molecular targets. The silicon-silicon bond and the presence of chlorine atoms make it reactive towards nucleophiles and electrophiles. The compound can undergo hydrolysis to form silanols, which can further react to form siloxane bonds. These reactions are crucial in the formation of silicone-based materials.

Comparison with Similar Compounds

Similar Compounds

    Disilane, 1,2-dichloro-1,1,2,2-tetramethyl-: Similar in structure but with different alkyl groups.

    Dichlorodimethylsilane: Contains two chlorine atoms and two methyl groups bonded to silicon.

    Methyltrichlorosilane: Contains three chlorine atoms and one methyl group bonded to silicon.

Uniqueness

Disilane, 1,2-dichloro-1,1-diethyl-2,2-dimethyl- is unique due to the presence of both ethyl and methyl groups, which influence its reactivity and physical properties. This combination of substituents provides distinct chemical behavior compared to other disilane compounds.

Properties

IUPAC Name

chloro-[chloro(diethyl)silyl]-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16Cl2Si2/c1-5-10(8,6-2)9(3,4)7/h5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWPZGEMGUBHIOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)([Si](C)(C)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2Si2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00836301
Record name 1,2-Dichloro-1,1-diethyl-2,2-dimethyldisilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00836301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

828282-95-7
Record name 1,2-Dichloro-1,1-diethyl-2,2-dimethyldisilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00836301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Disilane, 1,2-dichloro-1,1-diethyl-2,2-dimethyl-
Reactant of Route 2
Disilane, 1,2-dichloro-1,1-diethyl-2,2-dimethyl-
Reactant of Route 3
Disilane, 1,2-dichloro-1,1-diethyl-2,2-dimethyl-
Reactant of Route 4
Disilane, 1,2-dichloro-1,1-diethyl-2,2-dimethyl-
Reactant of Route 5
Disilane, 1,2-dichloro-1,1-diethyl-2,2-dimethyl-
Reactant of Route 6
Disilane, 1,2-dichloro-1,1-diethyl-2,2-dimethyl-

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